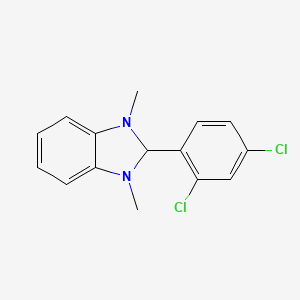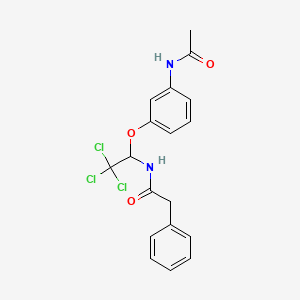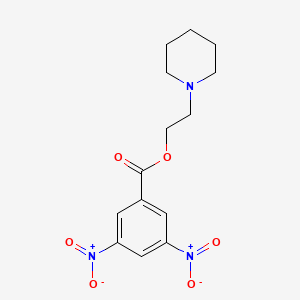
2-(2,4-dichlorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2,4-dichlorophényl)-1,3-diméthyl-2,3-dihydro-1H-benzimidazole est un composé chimique connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines. Ce composé présente un noyau benzimidazole, qui est une structure bicyclique fusionnée constituée de cycles benzène et imidazole. La présence de deux atomes de chlore sur le cycle phényle et de deux groupes méthyle sur le cycle benzimidazole contribue à son comportement chimique distinct.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(2,4-dichlorophényl)-1,3-diméthyl-2,3-dihydro-1H-benzimidazole implique généralement la condensation de la 2,4-dichloroaniline avec le 1,2-diméthylbenzimidazole en milieu acide. La réaction est effectuée en présence d’un catalyseur approprié, tel que l’acide chlorhydrique ou l’acide sulfurique, à des températures élevées. Le mélange réactionnel est ensuite purifié par recristallisation ou chromatographie pour obtenir le produit souhaité.
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé peut impliquer des procédés en lots à grande échelle ou en continu. L’utilisation de réacteurs automatisés et de techniques de purification avancées garantit un rendement élevé et une pureté élevée du produit final. Les conditions réactionnelles sont optimisées pour minimiser les sous-produits et maximiser l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2,4-dichlorophényl)-1,3-diméthyl-2,3-dihydro-1H-benzimidazole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés benzimidazole correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés dihydrobenzimidazole.
Substitution : Les atomes de chlore sur le cycle phényle peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les alcoolates sont utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés benzimidazole substitués, qui peuvent présenter différentes propriétés chimiques et biologiques.
Applications De Recherche Scientifique
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Investigated for its antimicrobial and antifungal properties.
Médecine : Explored for its potential as a therapeutic agent in treating various diseases.
Industrie : Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 2-(2,4-dichlorophényl)-1,3-diméthyl-2,3-dihydro-1H-benzimidazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l’application spécifique et du contexte dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2,4-dichlorophénoxyacétique : Un herbicide systémique avec une structure dichlorophényle similaire.
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide : Un composé présentant des caractéristiques structurales similaires et une activité biologique potentielle.
Unicité
Le 2-(2,4-dichlorophényl)-1,3-diméthyl-2,3-dihydro-1H-benzimidazole se démarque par sa combinaison unique d’un noyau benzimidazole et de substituants dichlorophényle. Cet arrangement structurel confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C15H14Cl2N2 |
|---|---|
Poids moléculaire |
293.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-1,3-dimethyl-2H-benzimidazole |
InChI |
InChI=1S/C15H14Cl2N2/c1-18-13-5-3-4-6-14(13)19(2)15(18)11-8-7-10(16)9-12(11)17/h3-9,15H,1-2H3 |
Clé InChI |
NFLPTNAGQWPKFX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(N(C2=CC=CC=C21)C)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)
![1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione](/img/structure/B11709600.png)


![Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709613.png)
![3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)
![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)
![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
![Ethyl 2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709630.png)

![5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11709638.png)
![4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}diphenol](/img/structure/B11709642.png)

![2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid](/img/structure/B11709677.png)
